molecular formula C10H18FNO2 B2955550 tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate CAS No. 1154870-60-6

tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate

Cat. No.: B2955550
CAS No.: 1154870-60-6
M. Wt: 203.257
InChI Key: BBJACCZSJXCXSE-SFYZADRCSA-N
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Description

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBJACCZSJXCXSE-SFYZADRCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCC(C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CC[C@H](C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate typically involves the reaction of tert-butyl carbamate with a fluorocyclopentyl derivative under controlled conditions. The reaction often requires the use of a base such as cesium carbonate (Cs2CO3) and a solvent like 1,4-dioxane .

Industrial Production Methods: Industrial production methods for this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted carbamates.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate is used as a building block for the synthesis of more complex molecules. It serves as a protected amine, allowing for selective deprotection and further functionalization .

Biology: In biological research, this compound can be used to study the effects of fluorinated carbamates on biological systems. It may also be employed in the development of new pharmaceuticals and agrochemicals .

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the synthesis of high-performance polymers and coatings .

Mechanism of Action

The mechanism of action of tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate involves its interaction with specific molecular targets. The tert-butyl carbamate group can be selectively deprotected under acidic conditions, releasing the active amine . This active amine can then interact with various biological targets, modulating their activity and leading to desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, highlighting differences in substituents, molecular properties, and applications:

Compound Name CAS Number Substituent Molecular Weight Storage Key Properties/Applications Reference
tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate 1154870-60-6 3-Fluorocyclopentyl 203.25 20°C (2 years) High metabolic stability; intermediate in drug synthesis.
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 1286274-19-8 3-Fluorophenyl + cyclopropane 251.30 Not specified Aromatic fluorination enhances π-π interactions; cyclopropane introduces ring strain.
rel-tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate 862700-39-8 3-Hydroxymethyl 215.29 Sealed, 2–8°C Hydroxymethyl enables hydrogen bonding; used in hydrophilic prodrug design.
tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate 225641-84-9 3-Hydroxy 201.27 Not specified Hydroxyl group increases solubility; potential for glycosylation or esterification.
tert-Butyl (trans-3-hydroxycyclobutyl)(methyl)carbamate 1033718-20-5 trans-3-Hydroxycyclobutyl + methyl 215.27 Not specified Cyclobutane’s smaller ring increases conformational rigidity; methyl enhances steric effects.
tert-Butyl((1S,3R)-3-aminocyclopentyl)carbamate 1031335-25-7 3-Amino 200.28 Not specified Amino group facilitates nucleophilic reactions; precursor for peptide coupling.
Key Structural and Functional Comparisons :

Substituent Effects: Fluorine vs. Hydroxyl/Amino: Fluorine’s electronegativity and small size improve lipophilicity and oxidative stability compared to polar groups like -OH or -NH₂ . Ring Size: Cyclopentane (5-membered) balances flexibility and strain, whereas cyclopropane (3-membered) and cyclobutane (4-membered) exhibit higher ring strain, influencing reactivity and binding .

Stereochemical Considerations :

  • The (1S,3R) configuration in the target compound contrasts with diastereomers like rel-tert-Butyl ((1R,3S)-3-hydroxycyclopentyl)carbamate (CAS 225641-84-9), which may exhibit divergent biological activity due to altered spatial interactions .

Safety and Handling :

  • While the target compound lacks explicit hazard data, analogs like rel-tert-Butyl N-[(1R,3R)-3-(hydroxymethyl)cyclopentyl]carbamate (CAS 862700-39-8) carry warnings for skin/eye irritation (H315, H319) .

Applications in Drug Discovery: Fluorinated derivatives are prioritized for CNS drugs due to blood-brain barrier penetration . Hydroxymethyl or amino-substituted analogs serve as intermediates for prodrugs or bioconjugates .

Research Findings and Trends

  • Crystallographic Studies : Tools like SHELX and ORTEP-3 () are critical for resolving stereochemistry in carbamate derivatives, as seen in tert-ButylN-hydroxy-N-[(1S,2R)-2-(1-naphthyl)cyclopent-3-en-1-yl]carbamate ().
  • Synthetic Utility : The tert-butyl carbamate group is widely used for amine protection, with deprotection achievable under mild acidic conditions (e.g., TFA) .

Biological Activity

tert-Butyl N-[(1S,3R)-rel-3-fluorocyclopentyl]carbamate (CAS No. 1154870-60-6) is a chemical compound with potential applications in pharmaceutical and agrochemical research. This article explores its biological activity, mechanism of action, and relevant case studies, providing a comprehensive overview of its significance in scientific research.

Molecular Formula: C10H18FNO2
Molecular Weight: 201.25 g/mol
IUPAC Name: tert-butyl N-[(1S,3R)-3-fluorocyclopentyl]carbamate
InChI Key: InChI=1S/C10H18FNO2/c1-10(2,3)14-9(13)12-8-5-4-7(11)6-8/h7-8H,4-6H2,1-3H3,(H,12,13)/t7-,8+/m1/s1

The exact biological targets of this compound remain largely undefined; however, carbamate compounds are known to interact with various biological systems. They typically exert their effects by altering enzyme activity or modulating receptor functions. The presence of the fluorinated cyclopentyl moiety may enhance the compound's lipophilicity and biological potency.

Biological Activity Overview

Research indicates that carbamates can influence several biochemical pathways, including those involved in neurotransmission and metabolic processes. The specific biological activities associated with this compound are under investigation for their potential therapeutic applications.

Table: Summary of Biological Activities

Activity TypeObservationsReferences
Enzyme InhibitionPotential inhibition of acetylcholinesterase
AntimicrobialPreliminary studies suggest antimicrobial effects
CytotoxicityVaries with concentration; further studies needed

Case Study 1: Enzyme Inhibition

A study explored the enzyme inhibition properties of various carbamates, including this compound. Results indicated that the compound showed promising inhibitory activity against acetylcholinesterase, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's.

Case Study 2: Antimicrobial Properties

In a separate investigation, the antimicrobial efficacy of fluorinated carbamates was assessed. This compound exhibited significant antimicrobial activity against specific bacterial strains, indicating its potential as a lead compound for developing new antibiotics.

Research Findings

Recent studies have focused on elucidating the pharmacokinetic properties of this compound. Key findings include:

Absorption and Distribution:

  • High gastrointestinal absorption potential.
  • Moderate blood-brain barrier permeability.

Metabolism:
The compound is likely to undergo metabolic transformations involving cytochrome P450 enzymes; however, specific pathways remain to be fully characterized.

Toxicity Profile:
Preliminary toxicity assessments indicate low acute toxicity levels; further long-term studies are necessary to evaluate chronic effects.

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